

Succinic acid-13C2 chemical properties and structure

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Compound of Interest		
Compound Name:	Succinic acid-13C2	
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An In-depth Technical Guide to **Succinic Acid-13C2**: Chemical Properties, Structure, and Applications

Introduction

Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a pivotal role in cellular metabolism.[1][2][3][4] Stable isotope-labeled succinic acid, particularly **Succinic acid-13C2**, serves as an invaluable tool for researchers in the fields of metabolomics, drug development, and clinical mass spectrometry.[5] By incorporating the heavy isotope of carbon (13C), these molecules act as tracers, enabling the precise tracking and quantification of metabolic fluxes and pathway dynamics without the concerns associated with radioisotopes.

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of **Succinic acid-13C2**. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope tracers to investigate metabolic pathways and quantify endogenous metabolites.

Chemical Properties and Structure

Succinic acid-13C2 is a chemically stable, solid compound available in various isotopic labeling patterns, most commonly with ¹³C at the C1 and C4 positions (Succinic acid-1,4-¹³C₂) or the C2 and C3 positions (Succinic acid-2,3-¹³C₂). The incorporation of two ¹³C atoms results in a mass shift of +2, which is readily detectable by mass spectrometry.



Quantitative Data Summary: Succinic acid-1,4-13C2

The following table summarizes the key quantitative chemical and physical properties of Succinic acid- $1,4^{-13}C_2$.

Property	Value	References
Identifiers		
CAS Number	79864-95-2	
PubChem CID	10290778	_
InChlKey	KDYFGRWQOYBRFD- CQDYUVAPSA-N	
Molecular		
Chemical Formula	HO ₂ ¹³ CCH ₂ CH ₂ ¹³ CO ₂ H	
Molecular Weight	120.07 g/mol	_
Exact Mass	120.03331834 Da	
Isotopic Purity	99 atom % ¹³ C	_
Physical		
Physical Form	Solid	_
Melting Point	187-190 °C	_
Boiling Point	235 °C (decomposes)	-
Safety		-
GHS Pictogram	GHS05 (Corrosion)	_
Hazard Statement	H318 (Causes serious eye damage)	_

Chemical Structure of Succinic acid-1,4-13C2



The diagram below illustrates the molecular structure of Succinic acid-1,4-13C2, highlighting the positions of the 13C stable isotopes.

Caption: Structure of Succinic acid-1,4-13C2.

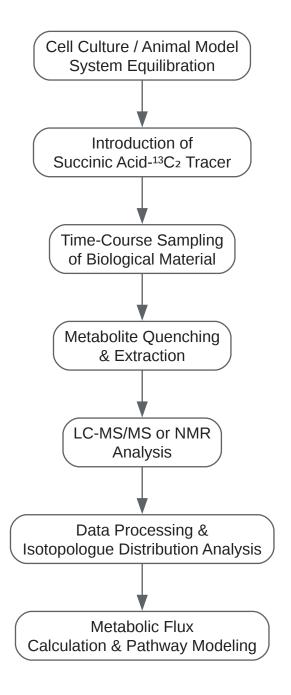
Experimental Protocols and Applications

Succinic acid-13C2 is primarily used as a tracer in metabolic flux analysis and as an internal standard for the quantification of unlabeled succinic acid in biological samples. Its suitability for mass spectrometry and nuclear magnetic resonance spectroscopy makes it a versatile tool.

Experimental Workflow for 13C Tracer Analysis

The following diagram outlines a typical experimental workflow for conducting a metabolic study using **Succinic acid-13C2**.





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Caption: General workflow for a ¹³C metabolic tracer experiment.

Protocol: Quantification by LC-MS/MS

This protocol is adapted from methodologies used for the pharmacokinetic analysis of ¹³C-labeled succinic acid. It is suitable for quantifying the tracer and its downstream metabolites in biological matrices like plasma or tissue homogenates.



Sample Preparation:

- Thaw biological samples on ice.
- To 50 μL of sample (e.g., plasma), add 200 μL of a precipitation solution (e.g., acetonitrile)
 containing an appropriate internal standard (if not using the labeled succinate itself for
 quantification of an unlabeled pool).
- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the sample in 100 μL of the initial mobile phase (e.g., 50:50 water:methanol).

LC-MS/MS Conditions:

- Column: A column suitable for polar organic acids, such as a Cogent Diamond Hydride™ column (2.1 x 150 mm, 4µm), can be effective.
- Mobile Phase A: 50% Methanol / 50% DI Water with 10mM Ammonium Acetate.
- Mobile Phase B: 90% Acetonitrile / 10% DI Water with 10mM Ammonium Acetate.
- Flow Rate: 0.3-0.4 mL/min.
- Gradient: A linear gradient from high organic (e.g., 100% B) to a lower organic content
 (e.g., 50% B) over several minutes is typically used to retain and elute succinic acid.
- Injection Volume: 5 μL.
- Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization (ESI-).
- MRM Transitions:



- For Succinic acid-1,4-¹³C₂: Monitor the transition from the parent ion [M-H]⁻ (m/z 119.0) to a characteristic fragment ion.
- For unlabeled Succinic acid: Monitor the transition from the parent ion [M-H]⁻ (m/z 117.0) to its corresponding fragment.

Protocol: Analysis by ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the specific positions of ¹³C labels within metabolites, providing detailed information on pathway utilization.

- Sample Preparation:
 - Extract metabolites from a substantial amount of biological material (e.g., 10⁷-10⁸ cells) using a method like a methanol-chloroform-water extraction.
 - Lyophilize the polar extract to a dry powder.
 - Reconstitute the sample in a deuterated solvent suitable for metabolomics, such as D₂O with a known concentration of a reference standard (e.g., DSS or TSP). The pH should be adjusted to a consistent value (e.g., 7.0) for reproducibility.

NMR Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for sensitivity.
- Experiment: Acquire a 1D ¹³C NMR spectrum. For enhanced sensitivity, proton-decoupling is standard.
- Key Parameters:
 - Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
 - Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the carbons of interest to ensure accurate quantification.



 Number of Scans: Accumulate a sufficient number of scans to achieve a good signal-tonoise ratio, which can range from hundreds to thousands depending on sample concentration.

Data Analysis:

- Process the spectrum using appropriate software (e.g., TopSpin, MestReNova). Apply
 Fourier transformation, phase correction, and baseline correction.
- Identify the resonance signals corresponding to the ¹³C-labeled carbons of succinate and its downstream metabolites. The chemical shifts for unlabeled succinic acid in DMSO-d₆ are approximately 30.3 ppm (methylene carbons) and 174.8 ppm (carboxyl carbons).
 Shifts will be similar for the labeled compound.
- Integrate the signals to determine the relative abundance of ¹³C at specific atomic positions.

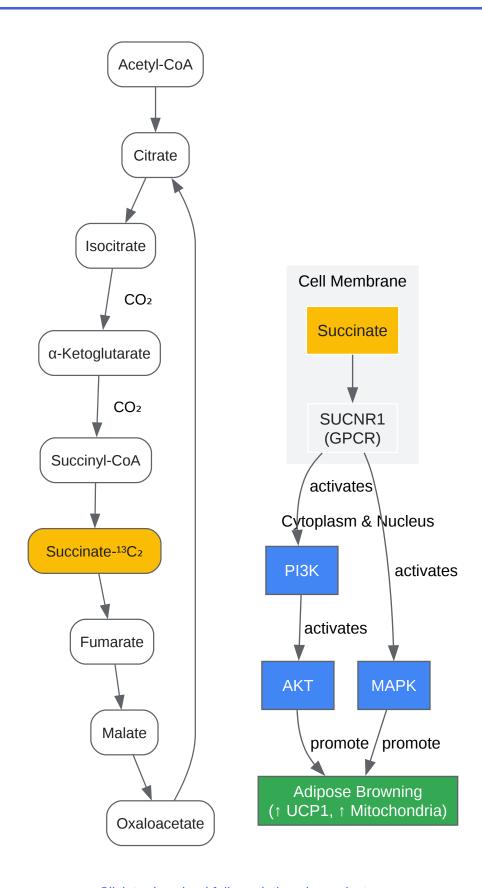
Signaling and Metabolic Pathways

Succinic acid-13C2 is an ideal tracer for studying central carbon metabolism and related signaling pathways.

Tricarboxylic Acid (TCA) Cycle

The TCA cycle is a fundamental metabolic pathway for cellular energy production. Succinate is a key intermediate. By feeding cells with ¹³C₂-succinate, researchers can trace the label as it is converted to fumarate, malate, and oxaloacetate, and assess the forward and reverse activities of the cycle.





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